molecular formula C12H17ClN2O B7509128 (4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone

(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone

Cat. No.: B7509128
M. Wt: 240.73 g/mol
InChI Key: CKRDLUVISVXYJK-UHFFFAOYSA-N
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Description

(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone, also known as CDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDP is a synthetic analog of the opioid analgesic fentanyl, which has been widely used for pain management. However, CDP has shown to have a different mechanism of action and biochemical effects, making it a promising candidate for various research applications.

Mechanism of Action

(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone acts as a potent agonist of the mu-opioid receptor, which is involved in pain perception and modulation. Upon binding to the receptor, this compound activates downstream signaling pathways that lead to the inhibition of pain signaling. Additionally, this compound has also been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a unique profile of biochemical and physiological effects compared to other opioids. In one study, this compound was found to have a longer duration of action and a higher potency compared to fentanyl. Additionally, this compound has also been shown to have a lower potential for abuse and dependence compared to other opioids, which may make it a safer alternative for pain management.

Advantages and Limitations for Lab Experiments

(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. Additionally, this compound has shown to have a lower potential for abuse and dependence compared to other opioids, which may make it a safer alternative for use in animal studies. However, this compound also has several limitations, including its high cost and limited availability, which may make it difficult to use in large-scale studies.

Future Directions

There are several future directions for research on (4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone, including its potential use in treating addiction and withdrawal symptoms. Additionally, this compound may also have potential applications in other areas, including cancer pain management and psychiatric disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of this compound.

Synthesis Methods

(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone can be synthesized using various methods, including the N-acylation of the corresponding piperidine with the corresponding acid chloride. In one study, this compound was synthesized by reacting 3,5-dimethylpiperidine-1-carboxylic acid with 4-chloro-1H-pyrrole-2-carbonyl chloride in the presence of triethylamine. The resulting product was purified using column chromatography to obtain pure this compound.

Scientific Research Applications

(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone has been extensively studied for its potential use as an analgesic, as it has been shown to have a unique mechanism of action compared to other opioids. This compound acts as a potent agonist of the mu-opioid receptor, which is involved in pain perception and modulation. In addition, this compound has also been studied for its potential use in treating addiction and withdrawal symptoms, as it has shown to have a lower potential for abuse and dependence compared to other opioids.

Properties

IUPAC Name

(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-8-3-9(2)7-15(6-8)12(16)11-4-10(13)5-14-11/h4-5,8-9,14H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRDLUVISVXYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=CN2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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